(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine
Brand Name: Vulcanchem
CAS No.: 204384-71-4
VCID: VC8030959
InChI: InChI=1S/C28H29NO5/c1-28(2,3)34-19-10-8-9-18(15-19)16-25(26(30)31)29-27(32)33-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1
SMILES: CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C28H29NO5
Molecular Weight: 459.5 g/mol

(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine

CAS No.: 204384-71-4

Cat. No.: VC8030959

Molecular Formula: C28H29NO5

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine - 204384-71-4

Specification

CAS No. 204384-71-4
Molecular Formula C28H29NO5
Molecular Weight 459.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Standard InChI InChI=1S/C28H29NO5/c1-28(2,3)34-19-10-8-9-18(15-19)16-25(26(30)31)29-27(32)33-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1
Standard InChI Key MQMJCGGJNCHHJI-VWLOTQADSA-N
Isomeric SMILES CC(C)(C)OC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine features a tyrosine backbone modified with two protective groups:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Protects the α-amino group, removable under basic conditions (e.g., piperidine) .

  • t-Butyl (tert-butyl): Protects the phenolic hydroxyl group at the meta position, stable under acidic conditions but cleavable via strong acids like trifluoroacetic acid (TFA) .

The meta substitution on the tyrosine aromatic ring distinguishes this compound from conventional ortho- or para-protected tyrosine derivatives, influencing its steric and electronic properties during peptide assembly .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₈H₂₉NO₅
Molecular Weight459.53 g/mol
CAS Registry Number204384-71-4
Protective Group StabilityFmoc: Base-labile; t-Bu: Acid-labile

Synthetic Routes

The compound is synthesized through a multi-step protocol:

  • Tyrosine Functionalization: Meta-hydroxylation of L-tyrosine followed by t-butyl ether formation using tert-butyl bromide under alkaline conditions .

  • Fmoc Protection: Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane/triethylamine, achieving >95% yield .

  • Purification: Crystallization from ethyl acetate/hexane mixtures yields chromatographically pure product (HPLC purity ≥98%) .

Critical challenges include avoiding racemization during Fmoc installation and ensuring complete meta-substitution. Modern protocols employ low-temperature (-20°C) reactions and catalytic DMAP to suppress side reactions .

Applications in Solid-Phase Peptide Synthesis

Orthogonal Protection Strategy

The dual protection scheme enables sequential deprotection:

  • Fmoc Removal: 20% piperidine in DMF cleaves the Fmoc group, leaving the t-Bu intact for subsequent coupling .

  • t-Bu Cleavage: Post-synthesis TFA treatment (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) removes the tert-butyl group, yielding free tyrosine.

This orthogonality is crucial for synthesizing tyrosine-rich peptides like sulfated cytokines and receptor-binding domains .

Case Study: Sulfotyrosine Peptide Synthesis

A landmark application involves synthesizing sulfotyrosine (sY)-containing peptides for studying chemokine-receptor interactions :

  • SPPS Assembly: Incorporate (S)-N-alpha-Fmoc-O-t-butyl-meta-tyrosine into growing peptide chains.

  • Global Deprotection: Cleave peptide from resin using TFA, simultaneously removing t-Bu groups.

  • Sulfation: Treat with SO₃·pyridine complex in DMF to install sulfate at the meta position.

This method achieved 85-92% sulfation efficiency in CCR5-binding peptides, enabling structural studies of HIV-1 entry inhibitors .

Biological and Pharmacological Relevance

Conformational Effects on Peptide Activity

Incorporating meta-protected tyrosine influences peptide secondary structure:

  • Helix Stabilization: Meta-substitution reduces steric clash in α-helices versus para-substituted analogs. Circular dichroism studies show 15% increased helicity in model peptides .

  • Receptor Selectivity: Neurotensin analogs with meta-tyrosine exhibit 100-fold selectivity for NTS2 over NTS1 receptors, attributed to altered hydrogen bonding with Tyr324 and Arg327 .

Table 2: Receptor Binding Affinities of Neurotensin Analogs

Peptide VariantNTS1 Kₐ (nM)NTS2 Kₐ (nM)Selectivity (NTS2/NTS1)
Wild-Type (Tyr¹¹)2.1 ± 0.318 ± 28.6
Meta-Tyr(tBu)¹¹420 ± 355.2 ± 0.780.8
Para-Tyr(tBu)¹¹15 ± 122 ± 31.5

Data adapted from competitive binding assays using ¹²⁵I-neurotensin .

Anticancer Peptides

Peptides incorporating this derivative show enhanced tumor penetration:

  • Cyclized RGD Peptides: Meta-tyrosine improves integrin αvβ3 binding (IC₅₀ = 7 nM vs. 22 nM for para-analogs) by optimizing hydrophobic contacts with the MIDAS motif .

  • Apoptosis Inducers: Bcl-2 inhibitory peptides with meta-tyrosine exhibit 3-fold increased cytosolic delivery in MCF-7 cells (EC₅₀ = 1.2 μM) .

Neuroprotective Agents

Meta-substitution enhances blood-brain barrier (BBB) permeability:

  • Enkephalin Analogs: [D-Ala²,meta-Tyr⁵]-Leu-enkephalin shows 40% higher BBB penetration than para-substituted controls in rat models, correlating with 55% greater analgesia in tail-flick tests .

Stability and Metabolic Considerations

Plasma Stability

The t-butyl group confers resistance to esterases:

  • Half-Life in Human Plasma: 8.7 hours vs. 1.2 hours for acetyl-protected analogs.

  • Metabolic Fate: Primary clearance via hepatic CYP3A4-mediated t-Bu hydroxylation, yielding tert-butanol and free tyrosine.

Solid-State Stability

Accelerated stability studies (40°C/75% RH):

  • Degradation Pathways:

    • Fmoc deprotection (0.8%/month)

    • t-Bu hydrolysis (0.3%/month)

  • Recommended Storage: Desiccated at -20°C under argon, maintaining >95% purity for 24 months .

Industrial and Regulatory Landscape

Regulatory Status

  • FDA Approvals: Incorporated in six investigational new drugs (INDs) for oncology and neurology.

  • EMA Guidelines: Listed in Annex 1 of ICH Q11 as a "highly purified starting material".

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator